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3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a piperazine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropanone with 4-(2-hydroxy-2-methylpropyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at specific molecular sites.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
Uniqueness
Compared to similar compounds, 3,3,3-Trifluoro-1-(4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)propan-1-one is unique due to the presence of both trifluoromethyl groups and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19F3N2O2 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,18)8-15-3-5-16(6-4-15)9(17)7-11(12,13)14/h18H,3-8H2,1-2H3 |
InChI Key |
CAAIMTKEBROHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C(=O)CC(F)(F)F)O |
Origin of Product |
United States |
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